Home > Products > Screening Compounds P3932 > Dibekacin bis(sulphate)
Dibekacin bis(sulphate) - 93965-12-9

Dibekacin bis(sulphate)

Catalog Number: EVT-1795834
CAS Number: 93965-12-9
Molecular Formula: C18H41N5O16S2
Molecular Weight: 647.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dibekacin bis(sulphate) is an aminoglycoside antibiotic derived from kanamycin, primarily used for its antibacterial properties. It is particularly effective against Gram-negative bacteria, making it valuable in clinical settings for treating serious infections. The compound is classified under aminoglycosides, which are known for their ability to inhibit bacterial protein synthesis.

Source and Classification

Dibekacin bis(sulphate) originates from kanamycin B, a naturally occurring antibiotic produced by the bacterium Micromonospora purpurea. The classification of dibekacin falls within the aminoglycoside antibiotics, characterized by their amino sugar structure and their mechanism of action that involves binding to bacterial ribosomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of dibekacin involves several steps, primarily utilizing kanamycin B as the starting material. Various synthetic routes have been reported, including:

  1. Protection and Modification: The initial step involves protecting the amino groups of kanamycin B using t-butyloxycarbonyl groups. This is followed by aldol condensation to protect hydroxyl groups at specific positions (4 and 6) on the sugar moiety.
  2. Formation of Double Bonds: The hydroxyl groups at positions 3 and 4 are eliminated in the presence of reagents such as 2,4,5-triiodoimidazole and triphenylphosphine, leading to the formation of double bonds.
  3. Deprotection and Hydrogenation: The protected amino groups are subsequently deprotected using hydrochloric methanol solutions. Finally, catalytic hydrogenation is performed to yield dibekacin bis(sulphate) with high purity and yield .
Molecular Structure Analysis

Structure and Data

Dibekacin bis(sulphate) has a complex molecular structure characterized by multiple hydroxyl and amino groups. Its chemical formula is C₁₁H₁₄N₂O₈S₂, indicating the presence of two sulfate groups attached to the dibekacin backbone. The structural representation includes:

  • Aminoglycoside Backbone: Comprised of sugar moieties linked by glycosidic bonds.
  • Sulfonate Groups: These enhance solubility and bioavailability in aqueous environments.

The molecular weight of dibekacin bis(sulphate) is approximately 398.37 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Dibekacin bis(sulphate) undergoes various chemical reactions that are crucial for its activity:

  1. Acylation Reactions: In synthetic pathways, acylation reactions are often employed to modify amino groups for enhanced reactivity.
  2. Hydrogenation: This step is critical in reducing double bonds formed during synthesis, ensuring the final product retains its antibiotic properties.
  3. Ion Exchange: Post-synthesis purification often involves ion exchange chromatography to isolate dibekacin from other reaction by-products .

These reactions highlight the compound's versatility in synthetic chemistry and its importance in pharmaceutical applications.

Mechanism of Action

Process and Data

Dibekacin bis(sulphate) exhibits its antibacterial activity primarily through the inhibition of bacterial protein synthesis. The mechanism involves:

  1. Binding to Ribosomal RNA: Dibekacin binds to the 30S ribosomal subunit of bacteria, disrupting the translation process.
  2. Misreading of mRNA: This binding leads to misreading of messenger RNA, resulting in the production of nonfunctional or toxic proteins.
  3. Bactericidal Effect: Ultimately, this disruption causes bacterial cell death due to an inability to produce essential proteins necessary for survival .

This mechanism underscores the effectiveness of dibekacin against a range of pathogenic bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dibekacin bis(sulphate) possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of sulfate groups, enhancing its bioavailability.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties make dibekacin suitable for formulation into injectable forms for clinical use.

Applications

Scientific Uses

Dibekacin bis(sulphate) is primarily utilized in medical settings as an antibiotic treatment for severe infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Its applications include:

  • Clinical Treatments: Administered in cases where patients exhibit resistance to other antibiotics.
  • Research Applications: Used in studies exploring antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial strains .
Synthesis and Structural Modification of Dibekacin Bis(sulphate)

Semisynthetic Derivation from Kanamycin B: Key Chemical Modifications

Dibekacin bis(sulphate) (3',4'-dideoxykanamycin B sulfate) is a semisynthetic aminoglycoside antibiotic derived through strategic chemical modification of kanamycin B, a natural antibiotic produced by Streptomyces kanamyceticus [7] [10]. The synthetic pathway involves three critical chemical transformations that enhance its resistance profile against aminoglycoside-modifying enzymes (AMEs):

  • Selective Protection: The 1,3-diamino functionalities of kanamycin B undergo protection using acid-labile groups (commonly benzyloxycarbonyl or tert-butoxycarbonyl) to prevent undesired reactions during subsequent steps [5] [6].
  • 3',4'-Dideoxygenation: The pivotal chemical modification involves the removal of the 3'- and 4'- hydroxyl groups via a Pfammerer-type reaction or thiocarbonylation followed by radical deoxygenation. This yields the 3',4'-dideoxy intermediate, structurally defining dibekacin and conferring critical resistance to phosphotransferase enzymes [APH(3')] that typically inactivate kanamycin B by phosphorylating the 3'-OH group [1] [3].
  • Deprotection and Sulfate Salt Formation: Final acid hydrolysis removes the protecting groups, and the free base is precipitated as the stable bis(sulphate) salt for pharmaceutical use, enhancing solubility and stability [5] [8].

This targeted deoxygenation strategy, pioneered by Umezawa, directly addresses a primary bacterial resistance mechanism, positioning dibekacin as a significant advancement over its parent compound [2] [3].

Table 1: Key Enzymatic Resistances Conferred by Dibekacin's Structural Modifications

Target Enzyme ClassKanamycin B Susceptible?Dibekacin Susceptible?Mechanism Overcome
APH(3')-IaYesNoRemoval of 3'-O phosphorylation site
APH(3')-IIYesNoRemoval of 3'-O phosphorylation site
AAC(6')-IiYesYesRequires additional N1 modifications
ANT(2")YesPartialSteric hindrance from deoxygenation

Role of Deoxygenation and Functional Group Substitutions in Enhancing Activity

The 3',4'-dideoxygenation constitutes the cornerstone of dibekacin’s enhanced antibacterial efficacy. By eliminating the oxygen atoms at these positions, dibekacin evades inactivation by APH(3') enzymes prevalent in Gram-negative pathogens, notably Pseudomonas aeruginosa and resistant Escherichia coli strains [1] [3] [6]. This modification alone significantly broadens its spectrum compared to kanamycin B.

Further structural optimizations focus on the N1 position of the 2-deoxystreptamine ring:

  • N1-HABA Derivatives (Arbekacin): Acylation of dibekacin at N1 with (S)-4-amino-2-hydroxybutyrate (HABA) yields arbekacin, which exhibits markedly improved resistance to AAC(3) and AAC(6') acetyltransferases. This modification sterically blocks access of these enzymes to their target amine groups [8] [9].
  • 2''-Amino Modifications: Advanced derivatives replace the 2''-hydroxyl group of dibekacin with an amino function. This change, achieved via Pfitzner-Moffatt oxidation followed by reductive amination, enhances binding affinity to the bacterial ribosomal A-site and further impedes enzymatic acetylation by AAC(2') enzymes [8] [9].

Table 2: Structure-Activity Relationship (SAR) of Dibekacin Modifications

Structural ModificationTarget PositionPrimary Enzymatic Resistance EnhancedImpact on Antibacterial Spectrum
3',4'-DideoxygenationSugar ringAPH(3'), ANT(4')++ Gram-negative bacilli
N1-(S)-HABA Acylation (Arbekacin)2-DeoxystreptamineAAC(3), AAC(6')+++ MRSA, Gram-negative
2''-Deoxy-2''-amino substitutionPentose ringAAC(2')++ Resistant P. aeruginosa
5-Deoxygenation2-DeoxystreptamineUnknown+ (Under investigation)

These modifications demonstrate a principled approach to aminoglycoside optimization: strategic removal or substitution of enzyme-vulnerable moieties while preserving the core scaffold’s ribosomal binding affinity [5] [6] [8]. Dibekacin itself serves as a versatile intermediate for generating advanced derivatives active against multidrug-resistant pathogens.

Comparative Analysis of Dibekacin with Other Aminoglycoside Derivatives

Dibekacin occupies a distinct niche within the semisynthetic aminoglycoside landscape, bridging first-generation natural products (e.g., kanamycin B, gentamicin) and advanced derivatives designed to combat extensively resistant bacteria:

  • Versus Kanamycin B: Dibekacin demonstrates 10-15 fold lower MIC values against strains expressing APH(3') enzymes due to its 3',4'-dideoxy structure. However, its activity against Staphylococcus aureus is comparable to gentamicin but remains susceptible to certain AAC(6') enzymes [1] [4] [6].
  • Versus Tobramycin: While both exhibit potent anti-pseudomonal activity, dibekacin (3',4'-dideoxy) shows greater stability against some phosphotransferases than tobramycin (3'-deoxy). Tobramycin maintains slightly lower MICs against wild-type P. aeruginosa isolates [3] [9].
  • Versus Amikacin: Amikacin (N1-HABA derivative of kanamycin A) exhibits the broadest resistance to AMEs among older semisynthetics, including many AAC(6') variants. Dibekacin is more susceptible to AAC(6') enzymes but serves as a superior scaffold for further N1 modifications (e.g., arbekacin synthesis) due to its pre-existing 3',4'-deoxygenation [5] [6] [8].
  • Versus Arbekacin: Arbekacin (N1-HABA-dibekacin) combines the benefits of 3',4'-deoxygenation and N1 acylation, making it highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negatives expressing AAC(3), AAC(6'), and APH(3') enzymes. Dibekacin is its direct synthetic precursor [8] [10].
  • Versus Plazomicin: The next-generation aminoglycoside plazomicin (N1-HABA and 6'-hydroxyethyl sisomicin) was designed specifically to evade all clinically relevant AMEs except AAC(2')-Ia. Dibekacin and its derivatives remain susceptible to AAC(2') but offer a more synthetically accessible structure for exploring novel modifications targeting this enzyme [9].

Table 3: Comparative Profile of Key Aminoglycoside Derivatives

AminoglycosideParent CompoundKey ModificationsPrimary Resistance Mechanism(s) OvercomeSpectrum Against Resistant Pathogens
DibekacinKanamycin B3',4'-dideoxyAPH(3')Gram-negative bacilli (esp. P. aeruginosa)
TobramycinKanamycin B3'-deoxyAPH(3')-IP. aeruginosa
AmikacinKanamycin AN1-(S)-HABAAPH(3'), ANT(4'), AAC(6')-IBroad Gram-negative
ArbekacinDibekacinN1-(S)-HABAAAC(3), AAC(6'), APH(3')MRSA, Resistant Gram-negatives
PlazomicinSisomicinN1-(S)-HABA, 6'-OH → 6'-hydroxyethylAll major AMEs except AAC(2')MDR Enterobacteriaceae

This comparative analysis underscores dibekacin’s role as a strategic intermediate and a proof-of-concept for deoxygenation as a viable path to counter enzymatic resistance. While newer derivatives like plazomicin exhibit broader resistance profiles, dibekacin’s relatively simpler structure facilitates synthetic exploration of novel modifications targeting emerging resistance threats [5] [6] [9].

Concluding Remarks

Dibekacin bis(sulphate) exemplifies the rational design of semisynthetic aminoglycosides through targeted molecular modifications. Its derivation from kanamycin B via 3',4'-dideoxygenation directly addresses a critical vulnerability to phosphorylation-based resistance, expanding its utility against Gram-negative pathogens. Furthermore, its structure serves as a versatile platform for advanced derivatives like arbekacin, highlighting its enduring significance in antibiotic development. Ongoing research into 2''-amino and 5-deoxy variants demonstrates the continued potential of the dibekacin scaffold in combating evolving bacterial resistance mechanisms [8] [9].

Properties

CAS Number

93965-12-9

Product Name

Dibekacin bis(sulphate)

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6S)-4,6-diamino-3-[(3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

Molecular Formula

C18H41N5O16S2

Molecular Weight

647.7 g/mol

InChI

InChI=1S/C18H37N5O8.2H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;2*1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;2*(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12+,13+,14-,15+,16-,17?,18+;;/m0../s1

InChI Key

YCYKGZPMQKHUBU-UKFMNSQMSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1C[C@H](C(O[C@@H]1CN)O[C@@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.